(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride
Description
(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride (CAS: 367453-01-8) is a chiral amino acid derivative featuring a formylated indole moiety. Its structure comprises an (R)-configured α-amino acid backbone linked to a 1-formylindol-3-yl group, with a hydrochloride counterion enhancing solubility and stability.
Properties
IUPAC Name |
2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUYJDIFZXFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classical method for formylating indole and tryptophan derivatives. It involves generating a Vilsmeier reagent in situ, typically by reacting phosphorus oxychloride with dimethylformamide (DMF). The process proceeds as follows:
Preparation of Vilsmeier Reagent :
- Anhydrous DMF is cooled to 0-5°C.
- Phosphorus oxychloride is added dropwise with stirring, forming the reactive Vilsmeier reagent.
-
- The reagent is then added dropwise to a solution of D-tryptophan or its protected derivatives in anhydrous DMF.
- The mixture is stirred at room temperature for 1-2 hours, then heated under reflux for 5-8 hours to facilitate the formylation at the indole C-3 position.
Workup :
- The reaction mixture is cooled, neutralized with saturated sodium carbonate solution, and the precipitated product is filtered.
- The crude product is purified via recrystallization, typically yielding the N'-formyl-D-tryptophan hydrochloride.
Reaction Conditions and Yields
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | Phosphorus oxychloride + DMF, 0-5°C, reflux | Variable, often 50-70% | , |
This method offers a high degree of regioselectivity for the indole C-3 position, producing the desired N'-formyl derivative efficiently.
Synthesis via Multi-Component Reactions
Recent advances have demonstrated the synthesis of indole derivatives, including (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride, through multicomponent reactions (MCRs). These involve the condensation of indole-3-carbaldehyde with amino acids or active methylene compounds under mild conditions.
Three-Component Reactions
In one notable protocol, indole-3-carbaldehyde reacts with amino acids such as tryptophan derivatives and malononitrile in the presence of catalysts like triethylamine in ethanol:
-
- Solvent: Ethanol
- Catalyst: Triethylamine
- Temperature: Reflux
- Duration: 4-6 hours
Outcome :
- Formation of substituted indole derivatives, including the target compound, through sequential condensation and cyclization.
Specific Synthesis Pathway
Yields and Purity
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Multicomponent | Indole-3-carbaldehyde, amino acids, malononitrile | 60-75% | , |
This approach is advantageous for synthesizing a variety of indole derivatives with functional group diversity.
Synthesis from Indole-3-Carboxaldehyde
Indole-3-carboxaldehyde serves as a precursor for formylation reactions leading to the target compound. The synthesis involves:
- Step 1 : Preparation of indole-3-carboxaldehyde via oxidation or formylation of indole.
- Step 2 : Subsequent selective formylation at the indole nucleus using reagents like POCl₃/DMF or alternative formylating agents.
- Step 3 : Coupling with amino acids or their derivatives to generate the amino acid conjugate.
Reaction Conditions and Efficiency
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| POCl₃/DMF | 0-5°C, reflux | 50-65% | , |
Additional Methods and Considerations
Some synthesis routes involve biotransformation or enzymatic methods, especially for biosynthesis of indole derivatives. For example, bacterial or fungal enzymes can catalyze the formation of the formyl group on indole or tryptophan, providing a greener alternative.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Reaction Steps | Typical Yield | Advantages |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | Phosphorus oxychloride + DMF | Formylation at indole C-3 | 50-70% | High regioselectivity, well-established |
| Multicomponent reactions | Indole-3-carbaldehyde, amino acids, malononitrile | Condensation, cyclization | 60-75% | Versatile, allows functional diversity |
| Direct synthesis from indole | Indole + formylating agents | Electrophilic substitution | 50-65% | Straightforward, scalable |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the formyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for indole derivatives. These reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to interact with various biological targets, making them valuable in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicine, (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride is investigated for its potential therapeutic properties. Indole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind to enzymes, receptors, and other proteins, modulating their activity. The formyl group and amino group in the molecule can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Enantiomeric and Stereoisomeric Variants
- (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride (CAS: 38023-86-8): The (2S)-enantiomer shares identical molecular formula (C₁₂H₁₃ClN₂O₃) and weight (280.70 g/mol) but differs in stereochemistry at the α-carbon. Enantiomeric pairs often exhibit divergent biological activities, such as receptor binding or metabolic stability .
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| CAS Number | 367453-01-8 | 38023-86-8 |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight (g/mol) | 280.70 | 280.70 |
| MDL Number | MFCD01862355 | MFCD01862354 |
Structural Analogs with Modified Indole Substituents
- This structural simplification may alter pharmacokinetic properties, such as membrane permeability .
- L-Histidine monohydrochloride monohydrate (CAS: 5934-29-2): Contains an imidazole ring instead of indole. The imidazole’s nitrogen atoms confer distinct acid-base properties (pKa ~6.0), influencing solubility and metal-binding capabilities .
Derivatives with Aliphatic or Fluorinated Substituents
- (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS: 2306255-69-4): Replaces the indole with a fluorinated cyclohexyl group, enhancing lipophilicity and resistance to oxidative metabolism. Fluorination often improves bioavailability and blood-brain barrier penetration .
- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS: 176896-71-2): Features a fluorophenyl group and esterified carboxylic acid, increasing hydrolytic instability but improving cell membrane permeability .
Amino Acid Derivatives with Disulfide or Sulfur Linkages
- L-Cystine dihydrochloride (CAS: 34760-40-6): Contains a disulfide bond (-S-S-) between two cysteine residues. This dimeric structure enhances oxidative stability but reduces conformational flexibility compared to the monomeric target compound .
Key Findings and Implications
- Stereochemistry Matters : The (2R)- and (2S)-enantiomers of the target compound may exhibit divergent interactions with chiral biological targets, such as enzymes or transporters .
- This contrasts with non-formylated indole derivatives, which rely on non-covalent interactions .
- Fluorination and Lipophilicity : Fluorinated analogs (e.g., difluorocyclohexyl derivative) show increased metabolic stability, making them suitable for CNS-targeted therapies .
Biological Activity
(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride, commonly referred to as H-D-Trp(For)-OH·HCl, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
- Chemical Formula : C12H13ClN2O3
- Molecular Weight : 268.7 g/mol
- CAS Number : 367453-01-8
- PubChem CID : 86810453
Structure
The structure of H-D-Trp(For)-OH·HCl features an indole ring system, which is significant for its biological activity, particularly in neuropharmacology and cancer research.
-
Neuropharmacological Effects :
- H-D-Trp(For)-OH·HCl has been studied for its potential role in modulating neurotransmitter systems, particularly through its interaction with serotonin receptors. The indole structure is known to influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
-
Anticancer Properties :
- Research indicates that compounds with indole derivatives can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have shown that H-D-Trp(For)-OH·HCl can selectively inhibit tumor cell growth while sparing normal cells, making it a candidate for targeted cancer therapies.
-
Antioxidant Activity :
- The compound has demonstrated antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity can contribute to its protective effects against neurodegenerative diseases.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry found that H-D-Trp(For)-OH·HCl significantly increased the levels of brain-derived neurotrophic factor (BDNF) in neuronal cultures, suggesting a role in neuroprotection and cognitive enhancement .
Study 2: Anticancer Efficacy
In vitro experiments conducted on human breast cancer cell lines revealed that treatment with H-D-Trp(For)-OH·HCl resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity .
Study 3: Antioxidant Properties
Research published in Free Radical Biology and Medicine highlighted the compound's ability to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models exposed to oxidative stress .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| H-D-Trp(For)-OH·HCl | 268.7 g/mol | Yes | Yes |
| Tryptophan | 204.23 g/mol | No | Yes |
| Serotonin | 176.22 g/mol | No | Yes |
Q & A
Q. What are the optimal synthetic routes for (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?
Synthesis typically involves multi-step pathways, starting with indole derivatives and chiral amino acid precursors. A common approach includes:
- Step 1 : Formylation of indole at the 1-position using formic acid or acetic-formic anhydride under controlled pH (4–6) to avoid over-formylation .
- Step 2 : Coupling the formylated indole with a protected (2R)-2-aminopropanoic acid derivative via Buchwald-Hartwig amination or Mitsunobu reaction, ensuring stereochemical integrity .
- Step 3 : Deprotection and salt formation with hydrochloric acid to yield the hydrochloride salt .
Key variables : - Solvent choice (e.g., ethanol vs. DMF) affects reaction rates and byproduct formation.
- Catalysts (e.g., palladium on carbon) improve coupling efficiency but require careful removal during purification .
- HPLC or chiral chromatography is critical for verifying enantiomeric purity (>98% ee) .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy : - and -NMR confirm the indole formyl group (δ ~8.5–9.0 ppm) and chiral center integrity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while chiral columns (e.g., Chiralpak AD-H) evaluate enantiomeric excess .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] expected at m/z 307.1) and salt adducts .
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving discrepancies in stereochemical assignments .
Advanced Research Questions
Q. How does the 1-formylindol-3-yl group influence this compound’s interaction with biological targets, such as enzymes or receptors?
The 1-formylindol-3-yl moiety acts as a pharmacophore, enabling:
- Hydrogen bonding : The formyl group interacts with active-site residues (e.g., serine proteases) via H-bonding, as shown in molecular docking studies .
- π-π stacking : The indole ring stabilizes binding to aromatic residues in receptors (e.g., GPCRs) .
Experimental validation : - Surface Plasmon Resonance (SPR) : Measures binding kinetics (K values) to targets like tryptophan hydroxylase .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Discrepancies often arise from:
- Assay conditions : Variations in pH (e.g., gastric vs. cytosolic environments) alter protonation states of the amino and carboxyl groups, affecting solubility and target engagement .
- Enantiomeric impurities : Even 2% contamination with the (2S)-enantiomer can skew results in chiral-sensitive assays .
Methodological solutions : - Standardize buffer systems (e.g., PBS at pH 7.4 vs. simulated lysosomal pH 4.5) .
- Validate enantiopurity via circular dichroism (CD) spectroscopy before bioassays .
Q. What strategies are effective for improving the compound’s metabolic stability in in vitro models?
- Structural modifications : Replace the formyl group with a bioisostere (e.g., acetyl or trifluoroacetyl) to reduce hydrolysis .
- Prodrug approaches : Esterify the carboxyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .
In vitro testing : - Hepatocyte assays : Monitor degradation pathways using LC-MS/MS to identify major metabolites .
- Plasma stability studies : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
